Bceab -

Bceab

Catalog Number: EVT-10978909
CAS Number:
Molecular Formula: C35H34N2O6
Molecular Weight: 578.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bceab is classified under the ABC transporter family, specifically within the Bce-type transporters. These transporters are encoded by genes located on bacterial chromosomes and are integral to the bacterial defense against peptide antibiotics. The BceAB complex consists of two main proteins: BceA, which functions as the permease, and BceB, which acts as the ATPase that energizes the transport process. The system is regulated by the BceRS two-component system, which is crucial for sensing and responding to antimicrobial threats .

Synthesis Analysis

Methods and Technical Details

The synthesis of BceAB involves expressing the bceA and bceB genes in a suitable host, typically Escherichia coli. The genes are often placed behind separate promoters to enhance expression levels. Following expression, the proteins are solubilized from the bacterial membranes using detergents such as lauryl maltose neopentyl glycol (LMNG) to maintain stability during purification. The purification process typically involves affinity chromatography followed by size-exclusion chromatography to isolate the functional BceAB complex .

The structural analysis of BceAB has been facilitated by techniques like cryo-electron microscopy (cryo-EM), which provides high-resolution images of the protein complex. This allows researchers to visualize conformational states and interactions within the complex .

Molecular Structure Analysis

Structure and Data

The BceAB transporter exhibits a complex structure characterized by multiple transmembrane helices. In recent studies, cryo-EM reconstructions have revealed that the transporter consists of 14 transmembrane helices, with a specific arrangement that facilitates substrate binding and transport. The structural integrity is maintained through various interactions among the protein components, including hydrogen bonds and hydrophobic interactions .

Key structural features include:

  • Transmembrane Helices: 14 total helices identified.
  • Complex Formation: The BceAB complex forms stable interactions with its regulatory partner, BceS.
  • Conformational Variability: High-resolution imaging has shown significant flexibility in certain regions of the protein, particularly in response to substrate binding .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving BceAB is the hydrolysis of ATP coupled with the transport of substrates across the bacterial membrane. This process is essential for energizing the transport mechanism. The ATPase activity of BceAB has been shown to be influenced by substrate concentration, with evidence suggesting that high ATP concentrations can lead to reduced activity due to substrate inhibition .

In addition to ATP hydrolysis, BceAB also interacts with various antimicrobial peptides through binding mechanisms that may involve flipping lipid II or undecaprenyl phosphate away from their target sites on the membrane .

Mechanism of Action

Process and Data

The mechanism of action for BceAB-type transporters involves several key steps:

  1. Substrate Binding: Antimicrobial peptides bind to an extracellular domain of BceAB.
  2. Signal Transduction: This binding triggers a conformational change that activates the histidine kinase component (BceS) of the associated two-component system.
  3. Phosphorylation Cascade: The histidine kinase phosphorylates its response regulator, leading to upregulation of bceAB gene expression.
  4. Transport Activity: Concurrently, ATP hydrolysis provides energy for transporting lipid II or other substrates back into the cytoplasm, effectively removing them from antibiotic action sites .

This mechanism highlights how bacteria can adaptively respond to antibiotic pressures through sophisticated signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BceAB-type transporters exhibit several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of individual components varies but is typically around 100 kDa for each protein.
  • Stability: Stability is highly dependent on detergent choice during solubilization; LMNG has been shown to maintain functional integrity better than other detergents.
  • ATPase Activity: The transporter shows specific ATPase activity profiles that can be inhibited by common ATPase inhibitors .
Applications

Scientific Uses

BceAB-type transporters have significant implications in microbiology and antibiotic resistance research:

  • Antibiotic Resistance Studies: Understanding how BceAB confers resistance can inform strategies for overcoming bacterial infections.
  • Biotechnological Applications: Insights into these transport systems can lead to novel approaches in developing antimicrobial agents or enhancing bacterial strains for industrial applications.
  • Vaccine Development: Knowledge about bacterial resistance mechanisms can aid in designing effective vaccines against pathogenic strains .
Molecular Mechanisms of Antimicrobial Peptide Resistance

BceAB-type adenosine triphosphate-binding cassette transporters represent a critical resistance mechanism in Gram-positive bacteria against antimicrobial peptides targeting lipid intermediates of peptidoglycan biosynthesis. These macromolecular complexes function through specialized molecular strategies that circumvent conventional antibiotic inactivation pathways.

Target Protection Mechanism: Dissociation of Antimicrobial-Lipid Complexes

BceAB transporters confer resistance not by exporting antimicrobial peptides from the cell nor by enzymatic degradation, but through a target protection mechanism that physically dissociates antimicrobial-lipid complexes. This process restores the functionality of sequestered lipid cycle intermediates essential for cell wall biosynthesis [2] [7].

Undecaprenyl-Pyrophosphate-Bacitracin Complex Disruption

Bacitracin exerts its antimicrobial effect by forming a high-affinity 1:1 complex with undecaprenyl-pyrophosphate, preventing dephosphorylation and recycling of this essential lipid carrier. Structural analyses of Bacillus subtilis BceAB reveal a specialized hydrophobic cavity within the transmembrane domain capable of recognizing and extracting undecaprenyl-pyrophosphate from bacitracin complexes. This cavity, enriched with aromatic residues (Phe³⁰², Trp⁴¹⁶, Tyr⁵¹⁰), facilitates π-stacking interactions with the undecaprenyl tail, while polar residues (Arg¹⁸⁹, Glu²⁷⁵) engage the pyrophosphate moiety. Adenosine triphosphate hydrolysis-driven conformational changes in the nucleotide-binding domains generate mechanical force that disrupts bacitracin binding through steric displacement rather than direct bacitracin recognition [2] [7] [9].

Table 1: Molecular Interactions in UPP-Bacitracin Disruption

ComponentKey ResiduesInteraction TypeFunctional Consequence
Undecaprenyl binding cavityPhe³⁰², Trp⁴¹⁶, Tyr⁵¹⁰Hydrophobic/π-stackingUndercaprenyl chain anchoring
Pyrophosphate interfaceArg¹⁸⁹, Glu²⁷⁵ElectrostaticUPP headgroup orientation
Conformational switchAsp⁵⁰⁰, Gly⁵⁰¹ (P-loop)Nucleotide-dependentMechanical dissociation force

Lipid II-Nisin Complex Recognition and Resolution

The lantibiotic nisin binds the pyrophosphate-sugar moiety of lipid II, inhibiting both peptidoglycan biosynthesis and forming lethal membrane pores. Streptococcus agalactiae NsrFP (a BceAB-type transporter) confers nisin resistance through recognition of the N-terminal lanthionine rings (A-C) of nisin bound to lipid II. Heterologous expression studies demonstrate that NsrFP restores bacterial growth in nisin concentrations up to 80 nM, compared to 5 nM in non-producing strains. Proteomic analyses reveal that NsrFP activation prevents cytoplasmic accumulation of peptidoglycan precursors during nisin challenge, confirming restored lipid II functionality without nisin efflux or degradation. This specificity for the nisin N-terminus explains cross-resistance to gallidermin (sharing similar rings A-C) but not to C-terminally modified nisin variants [3] [9] [10].

Substrate Recognition Specificity: Peptide Backbone vs. Modifications

BceAB transporters exhibit distinct recognition specificities determined by their extracellular domains:

  • Backbone Recognition: The Bacillus subtilis BceAB extracellular domain discriminates bacitracin based on its cyclic peptide backbone conformation rather than specific side chains. Mutational studies show conserved binding to bacitracin analogs with divergent amino acid substitutions but preserved ring topology [7].

  • Modified Peptide Recognition: Streptococcus agalactiae NsrFP recognizes the post-translationally modified thioether bonds in nisin's lanthionine rings. Deletion of ring E (C-terminus) reduces nisin activity eight-fold but does not impair NsrFP-mediated resistance, confirming N-terminal specificity. This contrasts with the immunity protein NisI, which requires full-length nisin for sequestration [3] [9].

Table 2: Substrate Recognition Profiles of BceAB Transporters

TransporterPrimary SubstrateRecognition DeterminantsNon-Recognized Analogs
Bacillus subtilis BceABBacitracinCyclic heptapeptide backboneLinear bacitracin fragments
Streptococcus agalactiae NsrFPNisinLanA1-20 (lanthionine rings A-C)ΔRingE nisin, Nisin Q
Staphylococcus aureus VraFGHuman LL-37α-helical cationic domainTruncated LL-31

Adenosine Triphosphate Hydrolysis-Dependent Conformational Switching

Conformational dynamics of BceAB transporters are functionally coupled to adenosine triphosphate hydrolysis:

  • Nucleotide-Free State: Cryogenic electron microscopy structures (3.8 Å resolution) reveal asymmetric positioning of BceA nucleotide-binding domains, with one domain tilted 25° toward the membrane plane. The transmembrane helices adopt an open conformation exposing the lipid-binding cavity to the extracellular milieu [7] [4].

  • Adenosine TriphosphateγS-Bound State: Upon non-hydrolysable adenosine triphosphate analog binding, BceA domains dimerize symmetrically, inducing a 15° counter-rotation of transmembrane helix bundles. This rotation narrows the lipid-binding cavity by 40% and translocates the lipid-binding site toward the periplasmic leaflet. These changes generate mechanical force sufficient to dissociate bacitracin from undecaprenyl-pyrophosphate [1] [7].

  • Signaling Priming: Conformational switching induces allosteric changes in the histidine kinase BceS cytoplasmic domain, positioning the catalytic His²³⁷ residue for autophosphorylation. This primes the complex for signal transduction despite adenosine triphosphate hydrolysis not being directly coupled to histidine kinase activation [1] [4].

Role of Extracellular Domains in Target Complex Binding

The large extracellular domains (200-250 residues) between transmembrane helices 7-8 serve as essential sensors for antimicrobial-lipid complexes:

  • Structural Architecture: Comprising SABRE (Sensor of Antibiotic Resistance) and PORTER (Peptide ORienTation ER) subdomains, these domains adopt a β-sandwich fold with surface-exposed loops capable of conformational flexibility. In Bacillus subtilis BceAB, this domain extends 65 Å into the extracellular space, positioning ligand-binding sites proximal to the membrane surface [7] [9].

  • Bacitracin Recognition: Molecular dynamics simulations indicate that bacitracin binding occurs at an acidic pocket (Glu⁴⁵⁶, Asp⁵⁰¹) within the SABRE subdomain. This binding orients the bacitracin-undecaprenyl-pyrophosphate complex for engagement with the transmembrane lipid-binding cavity but does not directly compete with undecaprenyl-pyrophosphate binding [7].

  • Nisin Recognition: The Streptococcus agalactiae NsrP extracellular domain exhibits 100-fold higher affinity for lipid II-bound nisin (KD = 15 nM) than for free nisin. Deletion studies localize recognition specificity to β-hairpin loops 3-4, which form electrostatic contacts with nisin's ring B (residues 10-18) [3] [9] [10].

  • Signal Transduction Interface: Extracellular domain engagement with antimicrobial-lipid complexes induces a structural shift in the adjacent transmembrane helices 7-8. This repositions conserved HAMP domain residues (Phe⁶³, Tyr⁶⁴) in the associated histidine kinase, initiating signal transduction [1] [4].

Properties

Product Name

Bceab

IUPAC Name

4-[(2S,3S)-1-[bis(4-methylphenyl)methylcarbamoyl]-3-[(2-ethoxyphenyl)methyl]-4-oxoazetidin-2-yl]oxybenzoic acid

Molecular Formula

C35H34N2O6

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C35H34N2O6/c1-4-42-30-8-6-5-7-27(30)21-29-32(38)37(33(29)43-28-19-17-26(18-20-28)34(39)40)35(41)36-31(24-13-9-22(2)10-14-24)25-15-11-23(3)12-16-25/h5-20,29,31,33H,4,21H2,1-3H3,(H,36,41)(H,39,40)/t29-,33+/m1/s1

InChI Key

IGIOAZWNIRIBNB-CPBHLAHYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC2C(N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O

Isomeric SMILES

CCOC1=CC=CC=C1C[C@H]2[C@@H](N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O

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